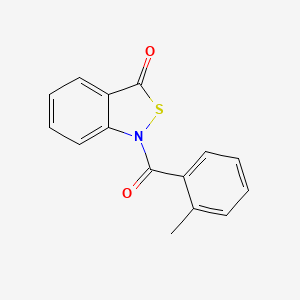

1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Description

1-(2-Methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound featuring a benzothiazol-3-one core substituted with a 2-methylbenzoyl group. Its molecular formula is C₁₅H₁₁NO₂S, with a molecular weight of 269.32 g/mol . The benzothiazol-3-one moiety (C₇H₅NOS) is a fused bicyclic system containing sulfur and nitrogen, while the 2-methylbenzoyl group introduces additional lipophilicity and steric bulk. Safety data indicate hazards such as skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) .

Properties

IUPAC Name |

1-(2-methylbenzoyl)-2,1-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15(18)19-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQXMXFECFTGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3C(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can be synthesized through various methods. One common approach involves the reaction of 2-methylbenzoyl chloride with benzo[c]isothiazol-3(1H)-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Reduced derivatives of the benzoyl group.

Substitution: Substituted benzisothiazoles with various functional groups.

Scientific Research Applications

1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

- Benzothiazol-3-one vs. Benzisothiazole-1,1-dioxide (Saccharin): The target compound lacks the sulfone group (S=O) present in saccharin, reducing its acidity and solubility in polar solvents. Saccharin’s 1,1-dioxide group enhances hydrogen-bonding capacity, critical for its sweet taste .

- Amide Derivatives (): The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contrasts with the benzothiazol-3-one ring, which may act as a weaker ligand in metal-catalyzed reactions .

- Brominated Benzofurans (): Compound 7’s bromine substituents and ester groups contribute to antifungal activity, whereas the target compound’s methylbenzoyl group may favor different biological interactions .

Biological Activity

1-(2-Methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

The compound belongs to the benzothiazole family and features a benzoyl group that enhances its chemical reactivity. The molecular formula is , and it has a molecular weight of 273.33 g/mol. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| OVCAR-3 (Ovarian) | 31.5 |

| COV318 (Ovarian) | 43.9 |

These results suggest that the compound may act as a reversible inhibitor of certain enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL) .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit MAGL, which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, which may induce apoptosis in cancer cells .

- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased rates of early and late apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .

- Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases, further contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in MDPI reported that derivatives of benzothiazole exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM depending on the specific structure .

- Study 2 : Another investigation focused on the structure-activity relationship (SAR) of benzothiazole derivatives and found that modifications to the benzoyl group significantly affected their anticancer potency .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound can be synthesized via condensation reactions between benzothiazole precursors and methylbenzoyl derivatives. For example:

- Hydrazine-mediated condensation : React 2-methylbenzoyl chloride with 1,3-dihydro-2,1-benzothiazol-3-one under basic conditions (e.g., NaHCO₃) in anhydrous THF at 60–80°C for 6–12 hours .

- Catalytic optimization : Use Lewis acids like ZnCl₂ or AlCl₃ to enhance reaction efficiency. Solvent choice (e.g., DMF vs. THF) significantly impacts yield; polar aprotic solvents may improve solubility of intermediates .

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Typical yields range from 45–65%, with optimization focusing on reducing side products like hydrolyzed intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies the methylbenzoyl (δ 2.4–2.6 ppm for CH₃) and benzothiazolone (δ 6.8–8.2 ppm for aromatic protons) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement ) confirms the planar benzothiazolone ring and dihedral angles between substituents. High-resolution data (R-factor < 0.05) ensures structural accuracy .

- Mass spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve contradictions between predicted and observed NMR spectra for this compound?

Methodological Answer:

Discrepancies may arise from tautomerism , solvent effects , or impurities . Strategies include:

- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Spiking experiments : Add authentic standards to confirm peak assignments and rule out impurities .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. The benzothiazolone ring typically exhibits electron-deficient behavior .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carbonyl group and π-π stacking with aromatic residues .

- MD simulations : Assess stability in aqueous vs. lipid environments (e.g., GROMACS) to guide formulation studies .

Advanced: How to design bioactivity assays for this compound, considering structural analogs with conflicting activity data?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare analogs (e.g., 3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one ) to identify critical substituents. The methylbenzoyl group may enhance lipophilicity and membrane permeability .

- Assay conditions : Test in multiple cell lines (e.g., HEK293 vs. HeLa) and vary incubation times to address discrepancies in reported IC₅₀ values .

- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization issues : Poor crystal growth due to flexible substituents or solvent inclusion.

- Mitigation strategies :

Advanced: How to address instability of this compound during synthesis or storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of the benzothiazolone ring under acidic/alkaline conditions.

- Stabilization methods :

- Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Use stabilizers (e.g., BHT) in solution phases .

- Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced: What orthogonal methods validate the purity of this compound beyond NMR?

Methodological Answer:

- HPLC : Reverse-phase chromatography (e.g., 90:10 H₂O/MeCN) with UV detection at 254 nm .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- TLC : Use silica plates with fluorescent indicator; Rf = 0.3–0.5 in 7:3 hexane/EtOAc .

Advanced: How do substituents on the benzothiazolone core influence biological activity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition.

- Methylbenzoyl moiety : Increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration in neuroactivity studies .

- SAR tables : Compare IC₅₀ values of analogs to prioritize derivatives for further testing .

Advanced: How can kinetic studies elucidate the reaction mechanism of this compound’s synthesis?

Methodological Answer:

- Rate determination : Use in-situ IR to monitor carbonyl group consumption during condensation .

- Isotope labeling : ¹⁸O tracing in the benzothiazolone ring identifies nucleophilic attack pathways .

- Activation energy calculation : Perform Arrhenius analysis (25–80°C) to distinguish between concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.